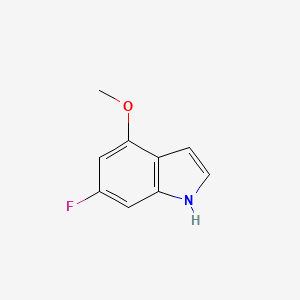

6-fluoro-4-methoxy-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

準備方法

The synthesis of 6-fluoro-4-methoxy-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses hydrazines and ketones or aldehydes under acidic conditions . Another method includes the transformation of heterocycles or the reduction of oxindoles to indoles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Electrophilic Substitution Reactions

The methoxy group at C4 activates the indole ring toward electrophilic attack, while fluorine at C6 modulates electronic effects. Key reactions include:

C3 Functionalization

- Vilsmeier-Haack Formylation : Produces 3-formyl derivatives under POCl₃/DMF conditions (85% yield) .

- Selenylation : Reacts with phenylselenyl chloride to form 3-(phenylselanyl)-6-fluoro-4-methoxy-1H-indole (74% yield) .

C7 Halogenation

- Bromination : Selective bromination at C7 occurs with NBS in DMF, yielding 7-bromo-6-fluoro-4-methoxy-1H-indole (68% yield) .

Cross-Coupling Reactions

The compound participates in metal-catalyzed couplings, leveraging its halogenated derivatives:

Reductive Transformations

- Nitro Group Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro intermediates to amines during indole synthesis .

- Ketone Reduction : LiAlH₄ reduces 3-acetyl derivatives to 3-(2-hydroxyethyl)-6-fluoro-4-methoxy-1H-indole .

Acid/Base-Mediated Reactions

- Methoxy Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to yield 4-hydroxy-6-fluoro-1H-indole .

- N-Alkylation : Reacts with benzyl bromides under microwave irradiation (50°C, 5 min) to form N-alkylated products (78–85% yield) .

Oxidative Coupling

- B(C₆F₅)₃-Catalyzed C–C Bond Formation : Couples with 1,4-naphthoquinones in water, forming C3-aryl derivatives (70–83% yield) .

Stability and Degradation

- Photodegradation : Undergoes decomposition under UV light, forming fluorinated quinoline derivatives .

- Acidic Hydrolysis : Methoxy group hydrolyzes slowly in concentrated HCl (48 hr, 60°C) .

Reaction Data Table

Mechanistic Insights

科学的研究の応用

6-fluoro-4-methoxy-1H-indole has a wide range of scientific research applications:

作用機序

The mechanism of action of 6-fluoro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

6-fluoro-4-methoxy-1H-indole can be compared with other indole derivatives, such as:

- 5-fluoro-1H-indole

- 4-methoxy-1H-indole

- 6-chloro-4-methoxy-1H-indole

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the fluoro and methoxy groups in this compound makes it unique and may contribute to its specific properties and applications .

生物活性

6-Fluoro-4-methoxy-1H-indole is an indole derivative that has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in the fields of cancer treatment and neurodegenerative disorders. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by a fluorine atom at the 6-position and a methoxy group at the 4-position of the indole ring. Its molecular formula is C9H8FNO with a molecular weight of approximately 179.17g/mol. The presence of these functional groups significantly influences its biological properties and reactivity.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Anticancer Properties : Various studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines. It has been noted for its effectiveness against breast and colon cancer cells, potentially through modulation of cell signaling pathways and gene expression related to cell growth and survival.

- Antimicrobial Activity : The compound has shown promise in exhibiting antimicrobial properties against various pathogens, indicating its potential use in treating infectious diseases.

- Neuroprotective Effects : Preliminary studies indicate that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The mechanisms underlying the biological activity of this compound are complex and involve multiple pathways:

- Enzyme Interaction : This compound interacts with various enzymes and proteins, influencing their activity. It has been shown to act as an inhibitor for certain metabolic enzymes, which can alter cellular metabolism.

- Gene Expression Modulation : The compound affects gene expression related to cell proliferation, apoptosis, and differentiation. It can modulate signaling pathways that are critical for these processes.

Case Studies

-

Anticancer Activity Study :

- A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with observed apoptosis through caspase activation pathways.

-

Neuroprotective Study :

- In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal death and reduced levels of reactive oxygen species (ROS), suggesting its potential as a neuroprotective agent.

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Fluoroindole | Moderate | Yes | No |

| 7-Methylindole | Low | Moderate | Yes |

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, it is believed to have favorable absorption characteristics due to its small molecular size and lipophilicity. Further studies are needed to elucidate its metabolic pathways and elimination routes.

特性

IUPAC Name |

6-fluoro-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWJOYRVOVQDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646245 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-02-8 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。